Product packaging for 2,6-dimethoxy-N-piperidin-1-ylbenzamide(Cat. No.:)

2,6-dimethoxy-N-piperidin-1-ylbenzamide

Cat. No.: B246080
M. Wt: 264.32 g/mol
InChI Key: FKNAUQVQPCVJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-piperidin-1-ylbenzamide is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. This synthetic small molecule features a benzamide core structure substituted with 2,6-dimethoxy groups and an N-piperidinyl moiety. This specific architecture is shared with other compounds investigated for their potential biological activities . Researchers value this structural motif as a building block or intermediate in the synthesis of more complex molecules. For instance, structurally related 2,6-dimethoxybenzamide derivatives have been utilized in the synthesis of novel compounds evaluated as potential antimicrobial agents . Furthermore, N-benzylpiperidine and dimethoxy-indanone scaffolds are recognized in the development of ligands for central nervous system targets, such as acetylcholinesterase . The presence of both the piperidine ring and the dimethoxy-benzamide group suggests potential for interaction with various enzymatic and receptor systems, making it a valuable tool for probing biological mechanisms and structure-activity relationships (SAR) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B246080 2,6-dimethoxy-N-piperidin-1-ylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2,6-dimethoxy-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17)

InChI Key

FKNAUQVQPCVJRO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2

Origin of Product

United States

Advanced Spectroscopic Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,6-dimethoxy-N-piperidin-1-ylbenzamide, both ¹H and ¹³C NMR would be essential for a complete structural assignment.

Based on the structure of this compound, the predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are derived from the additive effects of substituents on the benzene (B151609) ring and the known chemical shift ranges for piperidine (B6355638) and methoxy (B1213986) groups.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (H-4)6.6 - 6.8t1H
Aromatic H (H-3, H-5)6.4 - 6.6d2H
Methoxy H (-OCH₃)3.8 - 4.0s6H
Piperidine H (α to N)2.8 - 3.0t4H
Piperidine H (β, γ to N)1.5 - 1.7m6H

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
Carbonyl C (C=O)165 - 170
Aromatic C (C-2, C-6)155 - 160
Aromatic C (C-1)115 - 120
Aromatic C (C-4)105 - 110
Aromatic C (C-3, C-5)103 - 108
Methoxy C (-OCH₃)55 - 60
Piperidine C (α to N)45 - 50
Piperidine C (β to N)25 - 30
Piperidine C (γ to N)23 - 28

Advanced 2D NMR Techniques (e.g., NOESY, HMBC)

To further confirm the structural assignment of this compound, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed.

HMBC provides correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.nethuji.ac.ilresearchgate.netyoutube.com For this compound, key HMBC correlations would be expected between:

The methoxy protons and the aromatic carbons C-2 and C-6.

The aromatic protons and adjacent and geminal aromatic carbons.

The α-protons of the piperidine ring and the carbonyl carbon.

NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's conformation. researchgate.netlibretexts.orgcolumbia.edulibretexts.orgyoutube.com In this molecule, NOESY correlations would be anticipated between:

The methoxy protons and the aromatic protons at the 3 and 5 positions.

The α-protons of the piperidine ring and the protons on the benzene ring, depending on the rotational conformation around the amide bond.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.netlibretexts.org Electrospray ionization (ESI) is a soft ionization technique that would likely be used to generate the molecular ion of this compound with minimal fragmentation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula.

The predicted molecular weight of this compound (C₁₄H₂₀N₂O₃) is approximately 264.15 g/mol . In ESI-MS, the compound would be expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 265.15.

Upon fragmentation, characteristic losses would be expected. The fragmentation of benzamides often involves cleavage of the amide bond. researchgate.netsci-hub.seyoutube.com Key predicted fragments for this molecule would include:

A fragment corresponding to the 2,6-dimethoxybenzoyl cation (m/z 165).

A fragment corresponding to the piperidinyl-nitrene cation (m/z 99).

Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺265.15Molecular Ion
[C₉H₉O₃]⁺165.052,6-dimethoxybenzoyl cation
[C₅H₁₀N]⁺84.08Piperidinyl cation

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule. Key characteristic absorption bands predicted for this compound would include:

A strong C=O stretching vibration for the amide carbonyl group.

C-O stretching vibrations for the methoxy groups.

C-N stretching vibrations for the amide and piperidine groups.

Aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. spectrabase.comacs.org For this compound, Raman spectroscopy would also be expected to show characteristic peaks for the aromatic ring and the various functional groups. The symmetric vibrations, in particular, would be expected to give strong Raman signals.

Predicted Vibrational Spectroscopy Data

Functional GroupPredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Amide C=O Stretch1630 - 16801630 - 1680
Aromatic C=C Stretch1450 - 16001450 - 1600
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)1200 - 1275
C-N Stretch1250 - 13501250 - 1350
Aromatic C-H Bend730 - 770 (out-of-plane)

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. aip.orgmdpi.comacs.orgnih.govnih.gov This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be used to study its interaction with metal surfaces, providing information about its orientation and binding. The enhancement of specific vibrational modes could indicate which parts of the molecule are closest to the surface.

Other Advanced Spectroscopic Methods for Conformational and Electronic Analysis

While NMR, MS, and vibrational spectroscopy are the primary tools for structural elucidation, other advanced spectroscopic methods could provide further insights into the conformational and electronic properties of this compound.

Techniques such as circular dichroism (CD) spectroscopy could be employed if the molecule were chiral or placed in a chiral environment, providing information about its stereochemistry. Ultraviolet-visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore. Computational modeling can also be used in conjunction with these spectroscopic techniques to predict and interpret spectra, as well as to explore the molecule's conformational landscape. nih.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties.

4.2.1. Ligand-Target Binding Mode Prediction in Preclinical Models4.2.2. Receptor Interaction Analysis4.3. Virtual Screening and Library Design

Further investigation would be required to ascertain if "2,6-dimethoxy-N-piperidin-1-ylbenzamide" is a designated research compound under a different code or name. However, based on the provided chemical name, no scientific reports are currently accessible.

Impact of Substituents on the 2,6-Dimethoxybenzoyl Ring

The 2,6-dimethoxybenzoyl moiety is a crucial component for the biological activity in this class of compounds. The nature, position, and electronic properties of the substituents on this aromatic ring can significantly influence the molecule's interaction with its biological target.

The presence of two methoxy (B1213986) groups at the 2 and 6 positions of the benzoyl ring is a key structural feature. Research on related benzoyl derivatives, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, has highlighted the importance of this specific substitution pattern for activities like chitin (B13524) synthesis inhibition. nih.gov The 2,6-dimethoxy substitution fixes the conformation of the molecule, which can be crucial for fitting into a specific binding site. nih.gov

Significance of the Piperidine (B6355638) Moiety and its Modifications

Modifications to the piperidine ring can have a significant impact on activity. For instance, the introduction of substituents on the piperidine ring can alter the molecule's conformation and its binding affinity to receptors. In a series of N-substituted phenyldihydropyrazolones with a piperidine linker, aromatic ring substituents on the piperidine showed moderate activities. frontiersin.org SAR studies on piperidine-based analogues of cocaine have demonstrated that the size of the substituent on the heterocyclic ring influences the affinity for transporters like the dopamine (B1211576) transporter (DAT). nih.gov In other series of N-benzyl piperidines, substituents on the N-benzyl group have been shown to modulate affinity and selectivity for various transporters. nih.gov

Influence of the Amide Linkage on Activity

In studies of benzoyl and cinnamoyl piperazine/piperidine amides, the nature of the acyl group (benzoyl vs. cinnamoyl) was found to influence the inhibitory potency against tyrosinase, highlighting the importance of the group attached to the amide nitrogen. nih.gov The rigidity and planarity of the amide bond, influenced by the flanking bulky 2,6-dimethoxybenzoyl and piperidine groups, can restrict the conformational freedom of the molecule, which can be advantageous for binding to a specific target.

Application of QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful tools for understanding how the physicochemical properties of a series of compounds relate to their biological activity. These methods can provide predictive models for designing new, more potent analogues.

The Hansch-Fujita method is a classic QSAR approach that correlates biological activity with physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and steric parameters (Es). silae.itresearchgate.nete-bookshelf.deatlantis-press.comresearchgate.net

A QSAR study on a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles, which share the same 2,6-dimethoxybenzoyl amide core, provides valuable insights. nih.gov In this study, the inhibitory activity against chitin synthesis was quantitatively analyzed. The analysis revealed that the activity was influenced by both the hydrophobicity and the steric bulk of the substituents on the phenyl ring.

The derived Hansch-Fujita equation was: pIC50 = 0.42 (±0.24) π - 0.28 (±0.13) Es + 4.10 (±0.36) (n=15, r=0.84, s=0.29, F=14.5)

This equation indicates that hydrophobic substituents with an optimal value are favorable for activity, while bulky substituents are detrimental. nih.gov

Table 1: Physicochemical Parameters and Biological Activity of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazole Analogues

CompoundSubstituent (X)πEspIC50 (obs)pIC50 (calc)
1H0.000.004.104.10
2F0.14-0.464.294.29
3Cl0.71-0.974.674.67
4Br0.86-1.164.724.72
5I1.12-1.404.874.87
6CF30.88-2.403.523.52
7CH30.56-1.244.684.68
8Et1.02-1.314.804.80
9n-Pr1.55-1.604.774.77
10i-Pr1.53-1.714.574.57
11n-Bu2.13-1.704.704.70
12t-Bu1.98-2.783.303.30
13Ph1.96-3.824.224.22
14OCH3-0.02-0.554.264.26
15NO2-0.28-2.523.403.40

Data sourced from a study on 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles, which share the 2,6-dimethoxybenzoyl amide moiety with the target compound. nih.gov

Multivariate statistical methods are widely used in QSAR to handle complex datasets with many descriptors. scielo.brresearchgate.net

Principal Component Analysis (PCA): PCA is an exploratory data analysis technique used to reduce the dimensionality of a dataset while retaining most of the variance. nih.gov It can be used to identify patterns and outliers in a series of compounds and to select relevant descriptors for subsequent regression analysis. In QSAR studies of piperidine derivatives, PCA has been used to explore complex datasets and identify key structural features influencing activity. frontiersin.org

Multiple Linear Regression (MLR): MLR is a regression method used to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (physicochemical descriptors). scielo.br QSAR models based on MLR have been developed for various classes of compounds, including piperidine derivatives, to predict their toxicity. frontiersin.org

Multiple Non-Linear Regression (MNLR): When the relationship between the descriptors and the biological activity is not linear, MNLR methods can be employed. These can capture more complex relationships and often provide more predictive models.

While a specific multivariate QSAR study on this compound analogues was not found in the public domain, the principles of these methods are broadly applicable. A typical workflow would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for a series of analogues, using PCA to reduce the number of variables and identify key properties, and then developing a predictive model using MLR or MNLR. The quality of the model would be assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Quantitative Structure-Activity Relationship (QSAR) Analyses

Artificial Neural Network (ANN) models represent a sophisticated class of computational tools utilized in Quantitative Structure-Activity Relationship (QSAR) studies to unravel complex, non-linear relationships between the chemical structure of a molecule and its biological activity. researchgate.netnih.gov Unlike traditional linear regression methods, ANNs, inspired by the architecture of biological neural networks, can effectively model intricate patterns and interactions among various molecular descriptors, making them particularly valuable in drug discovery and design. researchgate.net

ANNs are composed of interconnected nodes, or "neurons," organized in layers: an input layer, one or more hidden layers, and an output layer. scispace.com The input layer receives the molecular descriptors—numerical representations of a compound's physicochemical properties. Each connection between neurons has an associated weight, which is adjusted during a "training" process. This training involves presenting the network with a dataset of compounds with known activities and iteratively modifying the weights to minimize the difference between the network's predicted activities and the actual experimental values. researchgate.net This process allows the ANN to learn the underlying structure-activity landscape.

The application of ANN in QSAR has been shown to offer superior predictive power compared to linear models, especially for large and diverse datasets of compounds. nih.gov For instance, in a QSAR study on a series of 4-phenylpiperidine (B165713) derivatives, a three-layer back-propagation neural network was employed to model their mu opioid agonist activity. nih.gov The established ANN model demonstrated strong predictive capability for the analgesic activities of these compounds. nih.gov Similarly, research on isothiazole (B42339) derivatives as inhibitors of HCV NS5B polymerase found that ANN models, in conjunction with multiple linear regression (MLR), were reliable in predicting the activity of new inhibitors. nih.gov

While no specific ANN-QSAR studies have been published for 2,6-dimethoxy-N-piperidin-1-ylbenzamide, the successful application of these models to structurally related compounds, such as benzamide (B126) and piperidine (B6355638) derivatives, suggests their potential utility. For example, QSAR studies on benzamide derivatives have utilized various computational methods to predict their biological activities, such as histone deacetylase inhibition and anticancer effects. researchgate.netunair.ac.idnih.gov Given the structural motifs present in this compound, it is plausible that ANN models could effectively predict its activity as a Glycine Transporter 1 (GlyT1) inhibitor. Research on other GlyT1 inhibitors has already demonstrated the utility of QSAR modeling. nih.govjocpr.com

The development of a robust ANN model for this compound and its analogs would involve the calculation of a wide array of molecular descriptors. These could include constitutional, topological, geometrical, and electronic parameters. Through a process of feature selection and network training, an optimized ANN could be generated to predict the inhibitory potency of novel derivatives, thereby guiding the synthesis of more effective compounds. The predictive accuracy of such models is often evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).

Table 1: Statistical Parameters of Representative ANN Models in QSAR Studies of Related Compound Classes

Compound ClassTargetNo. of CompoundsR² (Training Set)Q² (Test Set)Reference
4-Phenylpiperidine DerivativesMu Opioid Agonists38Not SpecifiedNot Specified nih.gov
Isothiazole DerivativesHCV NS5B Polymerase38Not SpecifiedNot Specified nih.gov
Benzimidazole DerivativesAntiproliferative Activity27Not SpecifiedNot Specified researchgate.net

Note: Specific statistical values for R² and Q² were not always detailed in the abstracts of the referenced studies but the studies reported successful model development.

The interpretability of ANN models can sometimes be a challenge, as they are often considered "black-box" models. arxiv.org However, advancements in techniques to analyze the trained network can provide insights into the relative importance of different molecular descriptors, thus informing the rational design of new molecules. arxiv.org Ultimately, the application of ANN-QSAR methodologies holds significant promise for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Preclinical Biological Evaluation and Mechanism of Action Studies in Vitro/in Vivo Research Models

Target Identification and Engagement Studies

The initial stages of preclinical evaluation for 2,6-dimethoxy-N-piperidin-1-ylbenzamide and related compounds involve identifying and confirming their molecular targets. This is achieved through a variety of assays that measure direct interactions with enzymes, receptors, and other cellular components.

Enzyme Inhibition Assays

Smoothened Receptor: A significant area of investigation for benzamide (B126) derivatives, including those with piperidine (B6355638) groups, has been their ability to inhibit the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov In studies involving a series of benzamide compounds bearing piperidine groups, derivatives were screened for their inhibitory effects. For instance, a compound designated as 5q, which shares the core benzamide and piperidine structure, demonstrated promising inhibition of the Hh signaling pathway. nih.gov Further fluorescence competitive displacement assays confirmed that the inhibitory activity on the Hh pathway correlated well with the inhibition of the Smo receptor, suggesting that these compounds act as direct Smo inhibitors. nih.gov The amide structure within these molecules is considered a crucial group for activity, potentially forming hydrogen bonds with the Smo receptor. nih.gov

Cholinesterases: Other structurally related piperidine compounds have been evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (designated 13e or E2020) was identified as a highly potent AChE inhibitor with an IC50 value of 5.7 nM. nih.govresearchgate.net This compound exhibited a selective affinity for AChE that was 1250 times greater than for BuChE. nih.govresearchgate.net While not the exact title compound, this demonstrates the potential of the dimethoxy-piperidine scaffold in enzyme inhibition.

The table below summarizes the enzyme inhibitory activities of a representative related compound.

Compound Name/IDTarget EnzymeIC50 ValueSource
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)Acetylcholinesterase (AChE)5.7 nM nih.govresearchgate.net

Receptor Ligand Binding Assays

Sigma-2 Receptor: The sigma-2 (σ2) receptor is another target of interest for compounds containing piperidine and piperazine scaffolds, particularly in the context of cancer, where its density is often elevated in proliferating cells. upenn.edunih.gov Radioligand binding assays are employed to determine the affinity of new compounds for this receptor. Studies on various piperidine derivatives have shown a range of binding affinities. For example, compound (±)-7 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline) showed a high binding affinity for σ2 receptors with a subnanomolar Ki value of 0.59 ± 0.02 nM and an 82-fold selectivity over the σ1 receptor. upenn.edu This highlights the potential of the dimethoxy and piperidine-like motifs to interact strongly with the σ2 receptor.

The binding affinities for representative related compounds are shown in the table below.

Compound Name/IDTarget ReceptorKi ValueSource
(±)-7Sigma-20.59 ± 0.02 nM upenn.edu
(±)-8 (desmethyl analogue of (±)-7)Sigma-24.92 ± 0.59 nM upenn.edu

Interaction with Signaling Pathways

Hedgehog Signaling Pathway: The primary signaling pathway implicated for this compound and its analogs is the Hedgehog (Hh) pathway. nih.gov Aberrant activation of this pathway is linked to cell proliferation and tumor growth in cancers like basal cell carcinoma and medulloblastoma. nih.gov The mechanism of action for this class of compounds involves the direct inhibition of the Smoothened (Smo) receptor. nih.govnih.gov In the absence of the Hh ligand, the Patched (PTCH1) receptor suppresses Smo activity. nih.gov When the Hh pathway is activated, this suppression is lifted, allowing Smo to initiate a downstream signaling cascade that leads to the activation of Gli transcription factors and target gene expression. nih.gov Benzamide derivatives inhibit this pathway by directly targeting and inhibiting Smo, thereby preventing the downstream signaling events that drive cell proliferation. nih.gov

Modulation of Drug Transporters

P-glycoprotein: The P-glycoprotein (P-gp) is a drug transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic drugs. nih.gov The ability of piperine analogs, which contain a piperidine moiety, to modulate P-gp has been investigated. These studies have shown that certain analogs can reverse drug resistance by inhibiting P-gp function. nih.gov This is often measured by observing an increased accumulation of P-gp substrates, such as rhodamine 123, within resistant cells. nih.gov This suggests that compounds with a piperidine structure may have the potential to act as P-gp inhibitors, which could be beneficial in overcoming multidrug resistance in cancer. nih.govnih.gov

Cell-Based Assays for Preclinical Efficacy

The anti-proliferative activity of compounds related to this compound has been evaluated in various human cancer cell lines. These assays are crucial for determining the potential cytotoxic or cytostatic effects of a compound.

Derivatives containing piperidine have demonstrated cytotoxic potential against several human leukemia cell lines, including K562, HL60, and U937 cells. mdpi.com For example, one pyrroloquinoxaline derivative with a piperidine moiety showed antiproliferative activity in the micromolar range against these cell lines. mdpi.com Similarly, synthetic amide alkaloids containing a piperidin-1-yl group have shown inhibitory activity against various human tumor cell lines, with some exhibiting selectivity for multidrug-resistant (MDR) cells that overexpress P-glycoprotein. nih.gov Other studies on novel heterocyclic compounds have also reported anti-proliferative activity against breast (MCF-7, MDA-MB-231), lung (A549), and leukemia (HEL, K-562, HL-60) cancer cell lines. nih.govptfarm.plulpgc.es

The table below presents the anti-proliferative activity of a representative related compound in various cancer cell lines.

Compound Name/IDCell LineCancer TypeIC50 ValueSource
Pyrroloquinoxaline derivative 9U937Human Acute Myeloblastic Leukemia8 µM mdpi.com
Pyrroloquinoxaline derivative 9HL60Human Acute Myeloblastic Leukemia31 µM mdpi.com
1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46)KBvinMultidrug-Resistant Cervical Carcinoma4.94 µM nih.gov

Mechanistic Investigations through Biochemical and Cell-Based Methods

Mechanistic studies aim to connect the molecular targeting of a compound to its cellular effects. For this compound and its analogs, the primary mechanism of anti-proliferative action appears to be the inhibition of the Hedgehog signaling pathway. nih.gov

Biochemical assays, such as fluorescence competitive displacement assays, have established that these benzamide derivatives directly bind to and inhibit the Smoothened receptor. nih.gov This molecular action translates into a cellular response, as demonstrated by Gli-luciferase reporter assays, which measure the activity of the Gli transcription factors downstream of Smo. Inhibition of Gli-luciferase activity confirms that the compound effectively blocks the signaling cascade. nih.gov

The observed anti-proliferative effects in cancer cell lines are a direct consequence of this pathway inhibition. By blocking the Hh pathway, which is crucial for the growth and survival of certain tumors, these compounds can halt cell proliferation. nih.govnih.gov Furthermore, the potential for these compounds to inhibit drug transporters like P-glycoprotein suggests a dual mechanism, where they may not only inhibit tumor growth directly but also enhance the efficacy of other chemotherapeutic agents by preventing their removal from cancer cells. nih.gov

In Vitro Selectivity and Specificity Profiling

Comprehensive searches of scientific literature and databases did not yield specific in vitro selectivity and specificity profiling data for the compound this compound. While research has been conducted on structurally related molecules, such as o-methoxyphenylpiperazine derivatives with a terminal benzamide fragment, which have shown affinity for both dopamine (B1211576) D2 and serotonin 5-HT1A receptors, no such detailed binding affinity data is publicly available for this compound itself. nih.gov

Studies on other piperidine and piperazine scaffolds have revealed affinities for a range of receptors, including sigma receptors and various dopamine and serotonin receptor subtypes. nih.govnih.govnih.gov For instance, certain novel piperazine derivatives have been evaluated for their multi-target profiles at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov However, this information pertains to analogous structures and cannot be directly extrapolated to this compound.

Without specific experimental data from radioligand binding assays or functional assays for this compound, it is not possible to construct data tables of its binding affinities (Ki values) or functional potencies (IC50 or EC50 values) at various G-protein coupled receptors (GPCRs), ion channels, or enzymes. Such data would be essential to characterize its selectivity for specific receptor subtypes (e.g., D2 vs. D3 vs. D4 dopamine receptors, or various serotonin receptor subtypes) and its specificity relative to other potential biological targets.

Therefore, the selectivity and specificity profile of this compound remains uncharacterized in the public domain.

Preclinical Metabolic Stability and Metabolite Identification

In Vitro Metabolic Stability Testing Methodologies (e.g., liver microsomes, hepatocytes from preclinical species)

To predict how a compound might be metabolized in a living organism, researchers utilize various in vitro systems that contain the primary drug-metabolizing enzymes. youtube.com The most common of these are liver microsomes and hepatocytes, typically sourced from preclinical species like rats, mice, dogs, and monkeys, as well as from human donors to assess inter-species differences. youtube.com

Liver Microsomes: These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, a major family of enzymes responsible for the oxidative metabolism of many drugs. youtube.comescholarship.org Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the assessment of phase I metabolic stability. youtube.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. admeshop.comnih.gov

Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes, as well as active transporter systems. youtube.com Incubations with hepatocytes provide a more complete picture of a compound's metabolic profile, including both oxidation and conjugation reactions. nih.gov

Table 1: Common In Vitro Systems for Metabolic Stability Testing

Test System Key Features Primary Application
Liver Microsomes Rich in Phase I (CYP) enzymes. Assessment of oxidative metabolism and intrinsic clearance. youtube.comescholarship.org
Hepatocytes Contain both Phase I and Phase II enzymes, and transporters. Comprehensive metabolic profiling, including conjugation reactions. youtube.comnih.gov
Liver S9 Fraction Contains both microsomal and cytosolic enzymes. Broader assessment of metabolic pathways. admeshop.com

| Recombinant Enzymes | Single, specific metabolizing enzyme. | Identification of specific enzymes responsible for a compound's metabolism. escholarship.org |

Despite the availability of these well-established methodologies, no published studies were identified that specifically report the in vitro metabolic stability of 2,6-dimethoxy-N-piperidin-1-ylbenzamide in any of these systems.

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and for assessing the potential for formation of active or reactive metabolites. frontiersin.org Following incubation in systems like liver microsomes or hepatocytes, samples are analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov This allows for the separation of the parent compound from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

For a compound with the structure of this compound, several metabolic pathways could be predicted:

O-Demethylation: The two methoxy (B1213986) groups on the benzamide (B126) ring are potential sites for enzymatic removal of a methyl group.

Hydroxylation: The piperidine (B6355638) ring and the aromatic ring could undergo hydroxylation.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzamide nitrogen is a possibility.

Oxidation: The piperidine ring could be oxidized to form a lactam.

However, without experimental data, these remain hypothetical pathways. No studies have been published that identify and characterize the metabolites of this compound.

In Vitro-In Vivo Extrapolation (IVIVE) Considerations for Preclinical Models

A primary goal of in vitro metabolism studies is to predict the in vivo pharmacokinetic behavior of a compound, a process known as in vitro-in vivo extrapolation (IVIVE). nih.gov By using the intrinsic clearance data obtained from in vitro assays, along with physiological parameters of the preclinical species (e.g., liver blood flow, liver weight), researchers can estimate the in vivo hepatic clearance. nih.gov

The accuracy of IVIVE is dependent on several factors, including the quality of the in vitro data, the choice of the in vitro system, and the mathematical models used for scaling. nih.gov Species differences in drug metabolism can also pose a significant challenge. psu.edu For instance, a compound may be metabolized by different CYP enzymes or at different rates in rats compared to humans.

No IVIVE data for this compound is available in the scientific literature, which is a direct consequence of the absence of foundational in vitro metabolic stability data.

Strategies for Metabolic Liability Mitigation in Analogues

When a lead compound exhibits poor metabolic stability, medicinal chemists employ various strategies to design analogues with improved properties. psu.edu These strategies often involve modifying the parts of the molecule that are identified as "metabolic hotspots." researchgate.net

Common strategies include:

Blocking Metabolic Sites: Introducing a stable chemical group, such as a fluorine atom, at a position prone to metabolism can prevent enzymatic attack. researchgate.net

Reducing Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized. Reducing a compound's lipophilicity can decrease its affinity for metabolizing enzymes. psu.edu

Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere (a group with similar physical or chemical properties) that is more resistant to metabolism can improve stability. nih.govpressbooks.pub For the amide bond present in this compound, bioisosteric replacements such as oxadiazoles (B1248032) have been used in other chemical series to enhance metabolic stability. nih.gov

Conformational Constraint: Locking the molecule into a conformation that is less favorable for binding to metabolizing enzymes can also enhance stability. psu.edu

While these are general strategies, their application to the this compound scaffold would require initial data on its metabolic liabilities, which is currently not available. Studies on other benzamide derivatives have shown that modifications to the piperidine ring and the substituents on the benzamide ring can significantly impact metabolic stability and pharmacological activity. nih.govnih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Enhanced Preclinical Profiles

The development of novel analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. For 2,6-dimethoxy-N-piperidin-1-ylbenzamide, future research will likely focus on systematic structural modifications to enhance its preclinical profile. This involves the synthesis of a library of related compounds with variations in the methoxy (B1213986) substitution pattern on the benzamide (B126) ring and alterations to the piperidine (B6355638) moiety.

Researchers may explore the impact of replacing the methoxy groups with other electron-donating or electron-withdrawing groups to modulate the electronic environment of the aromatic ring. Such modifications can influence the compound's binding affinity to its biological targets. Similarly, substitutions on the piperidine ring could be investigated to improve metabolic stability and reduce off-target effects. For instance, the introduction of alkyl or aryl groups at different positions of the piperidine ring could be explored.

The preclinical evaluation of these novel analogues would involve a battery of in vitro and in vivo assays to determine their efficacy and safety. Key parameters to be assessed would include target binding affinity, functional activity, metabolic stability in liver microsomes, and preliminary toxicity studies in cell lines. The goal is to identify analogues with a superior therapeutic index compared to the parent compound.

Table 1: Illustrative Preclinical Data for Hypothetical Analogues

Compound IDModificationTarget Affinity (Ki, nM)Metabolic Stability (t½, min)Cytotoxicity (IC50, µM)
Parent-5030>100
Analogue A3,5-dichloro2545>100
Analogue B4-fluoro on piperidine4060>100
Analogue CN-benzylpiperidine602085

Exploration of New Biological Targets and Pathways

While initial studies may have identified primary biological targets for this compound, a comprehensive understanding of its mechanism of action requires the exploration of additional targets and pathways. The unique chemical structure of piperidine-containing compounds suggests potential interactions with a wide range of biological molecules, including enzymes, receptors, and ion channels. clinmedkaz.org

Future research could employ a variety of approaches to uncover new biological targets. Target identification studies using techniques such as affinity chromatography, chemical proteomics, and computational target prediction can provide valuable insights. clinmedkaz.org For example, the use of online tools like SwissTargetPrediction can help identify likely protein targets based on the chemical structure of the compound. clinmedkaz.org

Once potential new targets are identified, further validation through in vitro binding assays and functional assays is crucial. Understanding the downstream signaling pathways affected by the compound's interaction with these targets will provide a more complete picture of its pharmacological effects. This could involve studying changes in gene expression, protein phosphorylation, and other cellular processes in response to treatment with the compound. The exploration of new targets could open up possibilities for repurposing the compound for different therapeutic indications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern drug discovery. nih.gov For this compound, the integration of these methodologies will be crucial for accelerating research and development.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding mode of the compound with its biological targets at an atomic level. nih.gov This information is invaluable for structure-based drug design, guiding the synthesis of more potent and selective analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate chemical structure with biological activity, further aiding in the design of new compounds.

These computational predictions must be validated through rigorous experimental work. For instance, the synthesis of predicted high-affinity analogues and their subsequent testing in binding and functional assays can confirm the accuracy of the computational models. nih.gov Advanced experimental techniques, such as X-ray crystallography of the compound in complex with its target protein, can provide the ultimate validation of the predicted binding mode. This iterative cycle of computational design and experimental validation is a powerful strategy for optimizing lead compounds.

Table 2: Example of Integrated Computational and Experimental Workflow

StepMethodologyObjective
1In silico Target PredictionIdentify potential biological targets.
2Molecular DockingPredict binding mode and affinity.
3Synthesis of AnaloguesCreate compounds based on docking predictions.
4In vitro Binding AssaysExperimentally determine target affinity.
5Functional AssaysAssess the biological effect of binding.
6X-ray CrystallographyDetermine the co-crystal structure for validation.

Contribution to Fundamental Understanding of Benzamide Chemical Biology

Beyond its potential therapeutic applications, the study of this compound can contribute significantly to the broader understanding of benzamide chemical biology. Benzamides are a class of compounds with diverse pharmacological activities, and detailed investigations into individual members can reveal fundamental principles governing their interactions with biological systems.

Research on this specific compound can help elucidate the role of the 2,6-dimethoxy substitution pattern in modulating the physicochemical properties and biological activity of the benzamide scaffold. The N-piperidin-1-yl moiety is also a key structural feature, and understanding its contribution to target recognition and pharmacokinetic properties can inform the design of other piperidine-containing molecules.

By systematically dissecting the structure-activity relationships of this compound and its analogues, researchers can contribute to a more comprehensive understanding of the chemical space of benzamides. This knowledge can be leveraged for the rational design of new benzamide derivatives with tailored biological activities for a wide range of therapeutic targets. The insights gained from studying this compound can therefore have a lasting impact on the field of medicinal chemistry and drug discovery.

Q & A

Q. How can researchers optimize the synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide to achieve high yield and purity?

Methodological Answer:

  • Stepwise Synthesis Design: Begin with 2,6-dimethoxybenzoic acid as the core precursor. Use coupling reagents like EDCI/HOBt for amide bond formation with piperidine derivatives .
  • Reaction Condition Optimization: Test solvents (e.g., DMF, THF) at varying temperatures (60–100°C) and reaction times (12–48 hours). Monitor purity via TLC .
  • Purification Strategies: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (methanol/water) to isolate the product. Validate purity using HPLC (≥95%) .

Q. Which validated analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Assign peaks using coupling constants (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical mass (e.g., m/z 307.2) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze degradation products monthly via HPLC .
  • pH-Dependent Stability: Prepare buffered solutions (pH 1.2, 4.5, 7.4) and measure compound integrity at 37°C over 24 hours .
  • Light Sensitivity: Expose samples to UV light (320–400 nm) for 48 hours and monitor photodegradation using UV-Vis spectroscopy .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .
  • Cell Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Membrane Permeability: Perform Caco-2 monolayer assays to predict intestinal absorption .

Advanced Research Questions

Q. How can contradictory pharmacological data between studies be systematically resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Batch Variability Analysis: Compare synthetic batches for impurities (e.g., via LC-MS) and correlate with biological activity .
  • Meta-Analysis Frameworks: Apply FINER criteria to evaluate study feasibility, novelty, and relevance to contextualize discrepancies .

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, PARP). Validate poses via MD simulations .
  • QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • ADMET Prediction: Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents on this compound?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with varied methoxy positions (e.g., 3,5-dimethoxy) or piperidine substitutions (e.g., morpholine) .
  • Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .
  • Crystallographic Studies: Solve co-crystal structures with targets to identify critical binding interactions .

Q. What advanced techniques quantify impurities in this compound batches?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (≤0.1%) using MRM mode. Compare retention times with reference standards (e.g., 4-amino-2,6-dimethylpyrimidine) .
  • NMR Relaxation Editing: Suppress main compound signals to enhance impurity detection in ¹H NMR .
  • Stability-Indicating Methods: Validate HPLC conditions per ICH guidelines to separate degradation products .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma concentration-time curves in rodent models to assess bioavailability .
  • Metabolite Identification: Use HR-MS to detect phase I/II metabolites and evaluate their activity .
  • Tissue Distribution Studies: Employ radiolabeled compounds to quantify accumulation in target organs .

Q. Which advanced spectroscopic techniques elucidate binding mechanisms of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Solid-State NMR: Characterize compound conformation in lipid bilayers to study membrane interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.